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Compound of Interest

Compound Name:
2-Cyclohexen-1-one, 3,5,5-

trimethyl-4-methylene-

CAS No.: 20548-00-9

Cat. No.: B3342412

Get Quote

Target Molecule: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one CAS: 20548-00-9 Molecular

Weight: 150.22 g/mol Key Structural Features: Cross-conjugated/Linearly conjugated dienone;

Gem-dimethyl steric bulk; Exocyclic methylene.[1]

Introduction & Reactivity Profile
The reduction of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one requires careful reagent

selection to distinguish between three reducible functionalities:

The Carbonyl (C=O): Susceptible to nucleophilic attack (1,2-addition).

The Endocyclic Alkene (C2=C3): Conjugated with the carbonyl; susceptible to conjugate

addition (1,4-attack).[2]

The Exocyclic Methylene (C4=CH₂): Sterically accessible but electronically coupled to the pi-

system.[1]
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Standard hydride reagents (e.g., LiAlH₄) often yield mixtures of allylic alcohols (1,2-reduction)

and saturated ketones (1,4-reduction) due to the competing "hard" and "soft" nucleophilic

characters. Furthermore, the gem-dimethyl group at C5 creates steric hindrance that influences

the stereochemical outcome of the reduction.

Reagent Selection Guide
Target Product

Recommended
Reagent

Mechanism Key Advantage

Allylic Alcohol (Dienol)

NaBH₄ +

CeCl₃[1]·7H₂O (Luche

Reagent)

Selective 1,2-Hydride

Addition

Preserves both double

bonds; prevents

conjugate addition.

Saturated Ketone H₂ (1 atm) + Pd/C

Heterogeneous

Catalytic

Hydrogenation

Efficiently reduces

both C=C bonds;

typically stops at

ketone under mild

conditions.[1]

Saturated Alcohol

H₂ (high pressure) +

PtO₂ or LiAlH₄

(excess)

Global Reduction

Reduces all

unsaturation (C=C

and C=O).

Conjugate Reduction
L-Selectride or

Stryker's Reagent

Hydride Conjugate

Addition (1,4)

Selectively reduces

the enone C=C while

retaining the carbonyl

(theoretical

application).

Detailed Experimental Protocols
Protocol A: Chemoselective 1,2-Reduction (Luche
Reduction)
Objective: Synthesis of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-ol.[1] Mechanism: The

Cerium(III) ion coordinates to the carbonyl oxygen, increasing its electrophilicity (making it

"harder") and facilitating direct 1,2-attack by the borohydride while suppressing 1,4-conjugate

addition.
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Materials
Substrate: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (1.0 equiv)[1]

Reagent: Sodium Borohydride (NaBH₄) (1.1 equiv)

Catalyst: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.1 equiv)

Solvent: Methanol (HPLC grade)

Quench: Saturated aqueous Rochelle’s salt (Potassium sodium tartrate)

Step-by-Step Procedure
Preparation: Dissolve CeCl₃·7H₂O (1.1 equiv) in Methanol (0.4 M concentration relative to

substrate). Ensure complete dissolution; the solution should be clear.

Substrate Addition: Add the enone substrate (1.0 equiv) to the CeCl₃ solution. Stir at room

temperature for 5 minutes to allow Lewis acid complexation.

Cooling: Cool the reaction mixture to -78°C (or 0°C if -78°C is unavailable, though selectivity

may decrease slightly).

Reduction: Slowly add NaBH₄ (1.1 equiv) portion-wise over 10 minutes. Note: Vigorous gas

evolution (H₂) will occur.

Monitoring: Stir at the set temperature. Monitor by TLC (typically complete within 15–30

minutes).[1] The spot for the enone should disappear, replaced by a more polar alcohol spot.

Quenching: Carefully add saturated aqueous Rochelle’s salt solution to the reaction mixture.

Allow the mixture to warm to room temperature and stir vigorously for 30–60 minutes. Crucial

Step: This breaks the stable Boron-Cerium emulsions.

Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3x).[1]

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in

vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient).
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Protocol B: Global Saturation (Catalytic Hydrogenation)
Objective: Synthesis of 3,4,5,5-tetramethylcyclohexan-1-one (or related saturated isomers).

Mechanism: Syn-addition of hydrogen across the alkene faces.[1] The exocyclic methylene is

converted to a methyl group.

Materials
Substrate: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one[1]

Catalyst: 10% Palladium on Carbon (Pd/C) (5–10 wt% loading)

Solvent: Ethanol or Ethyl Acetate[1]

Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (for higher pressures)

Step-by-Step Procedure
Safety Check: Purge the reaction vessel with Nitrogen (N₂) or Argon to remove oxygen.[1]

Pd/C is pyrophoric; handle with care.[1]

Solvent Prep: Dissolve the substrate in Ethanol (0.1 M).

Catalyst Addition: Carefully add 10% Pd/C (5–10% by weight of the substrate) to the solution

under an inert atmosphere.

Hydrogenation: Evacuate the vessel and backfill with H₂ gas (repeat 3 times). Maintain a

static atmosphere of H₂ (balloon) with vigorous stirring.

Reaction Time: Stir at room temperature for 2–6 hours.

Checkpoint: Monitor H₂ uptake. Theoretical uptake is 2 equivalents of H₂.

Filtration: Once TLC indicates consumption of starting material, filter the mixture through a

pad of Celite® to remove the Pd/C catalyst. Rinse the pad with fresh solvent.

Warning: Do not let the catalyst cake dry out completely in air as it may ignite. Keep wet

with solvent.[1]
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Isolation: Concentrate the filtrate in vacuo to yield the crude saturated ketone.

Decision Pathways & Mechanism (Visualization)
The following diagram illustrates the divergent pathways based on reagent "Hardness" (HSAB

theory) and reaction conditions.

Mechanism Note

3,5,5-trimethyl-4-methylene-
2-cyclohexen-1-one

Luche Reduction
(NaBH4 / CeCl3) Selective 1,2-Attack

Cat. Hydrogenation
(H2 / Pd-C)

 Global Saturation

Dissolving Metal
(Li / NH3)

 1,4-Reduction

Allylic Alcohol
(1,2-Reduction)

 Yields Dienol

Saturated Ketone
(Tetramethylcyclohexanone)

 Yields Alkyl Ketone

Thermodynamic
Saturated Ketone

 Trans-Isomer

Ce(III) hardens the carbonyl,
promoting 1,2-attack over conjugate addition.

Click to download full resolution via product page

Caption: Decision tree for the reduction of 4-methyleneisophorone showing reagent-dependent

product divergence.
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Issue Probable Cause Corrective Action

Incomplete Conversion

(Luche)

Inactive CeCl₃ (Hydration

state)

Ensure CeCl₃·7H₂O is used.[1]

Anhydrous CeCl₃ requires

conditioning.[1]

Emulsion during Workup Boron-Cerium complexes

Increase stirring time with

Rochelle's salt (up to 2 hours)

or use mild acid wash (if

product is acid-stable).[1]

Over-reduction

(Hydrogenation)
Reaction time too long

Monitor H₂ uptake strictly. Stop

reaction immediately upon

consumption of starting

material to avoid reducing the

ketone to an alcohol.

Double Bond Migration Acidic impurities

Ensure solvents are neutral.[1]

4-Methylene compounds can

isomerize to endocyclic dienes

(e.g., β-ionone derivatives)

under acidic stress.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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